molecular formula C15H21NO B2904054 (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol CAS No. 2413372-36-6

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol

Cat. No. B2904054
CAS RN: 2413372-36-6
M. Wt: 231.339
InChI Key: GSSGGVDOGRTZBM-FGRDXJNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol, also known as MTCA, is a cyclobutane derivative that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is not yet fully understood. However, studies have suggested that it may act by modulating the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways involved in cell differentiation and survival.

Advantages and Limitations for Lab Experiments

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol offers several advantages for use in lab experiments, including its ability to selectively target specific signaling pathways and its relatively low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for non-specific binding to other proteins and molecules.

Future Directions

There are several potential future directions for research on (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Other potential directions include the development of new synthetic methods for producing (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol and the exploration of its potential applications in other research fields, such as materials science and catalysis.
In conclusion, (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively target specific signaling pathways and exhibit a range of biochemical and physiological effects make it a promising candidate for use in various research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in other research fields.

Synthesis Methods

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol can be synthesized using a variety of methods, including the reaction of cyclobutanone with 1,2,3,4-tetrahydronaphthalene in the presence of a reducing agent. Other methods involve the use of chiral catalysts to selectively produce the desired enantiomer.

Scientific Research Applications

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol has been used in various scientific research applications, including studies on the effects of cyclobutane derivatives on cell growth and differentiation. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

(1S,2S)-1-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15(17)10-9-14(15)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14,16-17H,4,6,8-10H2,1H3/t13?,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSGGVDOGRTZBM-FGRDXJNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1NC2CCCC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1NC2CCCC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137917440

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